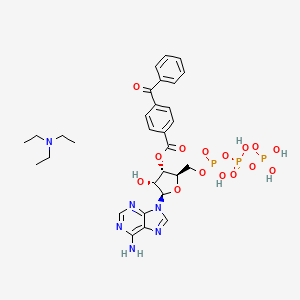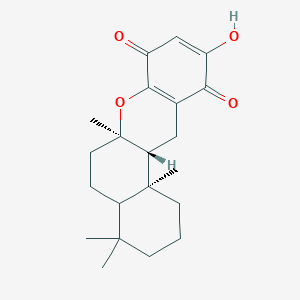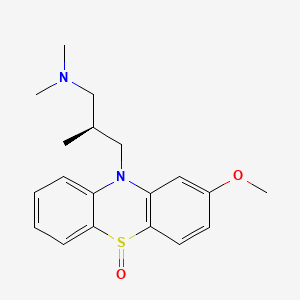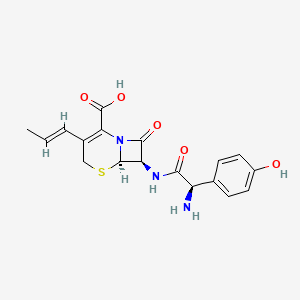![molecular formula C₂₁H₂₅ClN₂O₃[C₂H₄O]n B1142189 Cetirizine Polyethylene Glycol (PEG) Ester CAS No. 1509941-93-8](/img/no-structure.png)
Cetirizine Polyethylene Glycol (PEG) Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cetirizine Polyethylene Glycol (PEG) Ester is a pharmaceutical adduct derived from Cetirizine dihydrochloride . It is used in various research applications . The molecular formula of Cetirizine Polyethylene Glycol (PEG) Ester is C21H25ClN2O3 [C2H4O]n .
Synthesis Analysis
Cetirizine, when formulated in a PEG-containing matrix, was subjected to forced degradation conditions in the pH range from 3 to 10 . Additionally, pure cetirizine was subjected to selective oxidation by hydrogen peroxide and sodium percarbonate . The reaction mixture was purified, and the isolated material was analyzed .
Molecular Structure Analysis
The molecular formula of Cetirizine Polyethylene Glycol (PEG) Ester is C21H25ClN2O3 [C2H4O]n .
Chemical Reactions Analysis
The degradation of cetirizine in polyethylene glycol arose from the reaction between the drug and reactive peroxide intermediates, formed through oxidation of PEG . Cetirizine degradation product was synthesized by the selective oxidation of the sterically less hindered piperazine nitrogen .
科学的研究の応用
Degradation Analysis
Cetirizine, when formulated in a PEG-containing matrix, was found to degrade under certain conditions . The degradation of cetirizine in polyethylene glycol arose from the reaction between the drug and the reactive peroxide intermediates such as peroxyl radicals formed through oxidation of PEG . This study helps in understanding the stability of cetirizine in PEG-containing formulations.
Oxidation Mechanism
The oxidation process of cetirizine in PEG-containing formulation was investigated . The oxidation product was identified as cetirizine N-oxide . This research provides insights into the oxidation mechanism of cetirizine in PEG-containing formulations.
Esterification Kinetics
The kinetics of esterification of cetirizine in PEG 400 and PEG 1000 was studied . The rate constants demonstrated that cetirizine was esterified about 240 times faster than indomethacin at 80°C . This research is crucial for understanding the reaction kinetics of cetirizine in PEG formulations.
Formulation Implications
The shelf-life for cetirizine in a PEG 400 formulation at 25°C was predicted to be only 30 hours . This research highlights the importance of considering drug-excipient interaction in the formulation design, as it can significantly impact the shelf-life of the formulation.
Medical Devices
PEG gel products, which may contain cetirizine PEG ester, are used in surgical wound closure and hemostasis . When the hydrogel based on PEG derivatives is sprayed into the wound, it quickly solidifies, prevents bleeding and infection, and degrades after the wound heals .
Pharmaceutical Dosage Forms
PEG is used in many pharmaceutical dosage forms, including sustained-release formulations, film-coated tablets, ointments, and suppositories . Cetirizine PEG ester could potentially be incorporated into these dosage forms.
作用機序
Target of Action
Cetirizine Polyethylene Glycol (PEG) Ester is a derivative of Cetirizine, which is an orally active and selective H1-receptor antagonist . The primary target of Cetirizine is the H1 receptor, which plays a crucial role in mediating allergic reactions.
Mode of Action
The interaction between Cetirizine PEG Ester and its targets involves a process of esterification . The esterification of Cetirizine in PEG is a second-order reversible kinetic process . The rate constants indicate that Cetirizine is esterified about 240 times faster than other compounds like indomethacin at 80°C .
Biochemical Pathways
The degradation of Cetirizine in polyethylene glycol arises from the reaction between the drug and the reactive peroxide intermediates such as peroxyl radicals formed through oxidation of PEG . The oxidation process was investigated to model the degradation of Cetirizine in PEG-containing formulation . The oxidation product was identified as cetirizine N-oxide .
Pharmacokinetics
It’s known that the physical state of cetirizine peg ester is a liquid (oil) and it’s recommended to be stored at 4°c
Result of Action
The molecular and cellular effects of Cetirizine PEG Ester’s action are primarily related to its interaction with H1 receptors and its subsequent degradation in PEG-containing formulations. The degradation product, cetirizine N-oxide, is formed through the oxidation process .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Cetirizine PEG Ester. For instance, the rate of esterification is temperature-dependent, with the process occurring faster at higher temperatures . Additionally, the degradation of Cetirizine in PEG arises from the reaction between the drug and the reactive peroxide intermediates formed through oxidation of PEG . This suggests that the oxidative environment can influence the stability of the compound.
特性
| { "Design of the Synthesis Pathway": "The synthesis of Cetirizine Polyethylene Glycol (PEG) Ester can be achieved through the esterification of Cetirizine with Polyethylene Glycol (PEG) using a suitable catalyst.", "Starting Materials": [ "Cetirizine", "Polyethylene Glycol (PEG)", "Catalyst (e.g. sulfuric acid, hydrochloric acid, etc.)", "Solvent (e.g. methanol, ethanol, etc.)" ], "Reaction": [ "Dissolve Cetirizine and Polyethylene Glycol (PEG) in a suitable solvent.", "Add a suitable catalyst to the reaction mixture.", "Heat the reaction mixture under reflux for a suitable period of time.", "Cool the reaction mixture and extract the product using a suitable solvent.", "Purify the product using suitable techniques such as recrystallization or chromatography.", "Characterize the product using suitable analytical techniques such as NMR, IR, and mass spectrometry." ] } | |
CAS番号 |
1509941-93-8 |
分子式 |
C₂₁H₂₅ClN₂O₃[C₂H₄O]n |
分子量 |
432.94 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B1142122.png)



